molecular formula C13H15NO6 B14182035 2,2'-{[2-(Benzoyloxy)ethyl]azanediyl}diacetic acid CAS No. 834860-99-0

2,2'-{[2-(Benzoyloxy)ethyl]azanediyl}diacetic acid

Cat. No.: B14182035
CAS No.: 834860-99-0
M. Wt: 281.26 g/mol
InChI Key: FSMWLLRUFMNAKV-UHFFFAOYSA-N
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Description

2,2’-{[2-(Benzoyloxy)ethyl]azanediyl}diacetic acid is an organic compound with the molecular formula C14H17NO6 It is characterized by the presence of a benzoyloxy group attached to an ethyl chain, which is further connected to an azanediyl group and two acetic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{[2-(Benzoyloxy)ethyl]azanediyl}diacetic acid typically involves the esterification of benzoyl chloride with 2-(2-aminoethyl)diacetic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-{[2-(Benzoyloxy)ethyl]azanediyl}diacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoyloxy group to a hydroxyl group, resulting in the formation of 2,2’-{[2-(Hydroxyethyl)azanediyl]diacetic acid}.

    Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,2’-{[2-(Benzoyloxy)ethyl]azanediyl}diacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-{[2-(Benzoyloxy)ethyl]azanediyl}diacetic acid involves its interaction with molecular targets such as enzymes or receptors. The benzoyloxy group can facilitate binding to specific sites on proteins, while the acetic acid moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetriacetic acid (EDTA): A chelating agent with similar structural features but different functional groups.

    Nitrilotriacetic acid (NTA): Another chelating agent with a similar backbone but different substituents.

Uniqueness

2,2’-{[2-(Benzoyloxy)ethyl]azanediyl}diacetic acid is unique due to the presence of the benzoyloxy group, which imparts distinct chemical properties and potential applications compared to other similar compounds. Its ability to undergo specific chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

834860-99-0

Molecular Formula

C13H15NO6

Molecular Weight

281.26 g/mol

IUPAC Name

2-[2-benzoyloxyethyl(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C13H15NO6/c15-11(16)8-14(9-12(17)18)6-7-20-13(19)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16)(H,17,18)

InChI Key

FSMWLLRUFMNAKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCN(CC(=O)O)CC(=O)O

Origin of Product

United States

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